6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with bromine and keto groups at specific positions. Pyridopyrimidines are known for their diverse biological activities and are often explored for their potential pharmacological applications.
Mechanism of Action
Target of Action
Compounds bearing a pyrido[2,3-d]pyrimidine scaffold possess a wide range of biological properties . Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors , and others have shown to inhibit protein tyrosine kinases .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets, potentially inhibiting their function and leading to downstream effects .
Biochemical Analysis
Biochemical Properties
The 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is known to interact with various enzymes and proteins. It has been reported to be a potent and highly selective inhibitor of tyrosine kinase . The nature of these interactions is often through binding at the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have antiviral, antimicrobial, and anticancer activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of tyrosine kinase, inhibiting its function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Condensation: The brominated intermediate undergoes condensation with a suitable amine, such as 2-aminonicotinonitrile.
Cyclization: The resulting product is cyclized under acidic or basic conditions to form the pyridopyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-iodopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Properties
IUPAC Name |
6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHPMCHOILEKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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